NSC 21344

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

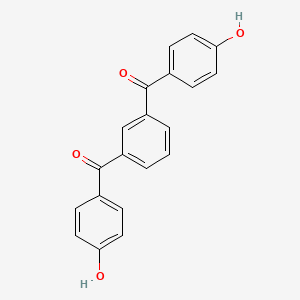

NSC 21344 is an organic compound with the molecular formula C20H14O4 and a molecular weight of 318.32 g/mol . This compound is characterized by its two hydroxyphenyl groups attached to a benzene ring through methanone linkages. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of NSC 21344 typically involves the reaction of 1,3-dibromobenzene with 4-hydroxybenzophenone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

化学反应分析

Current Limitations in Available Data

-

The search results focus on methodologies for reaction optimization , analytical techniques , educational experiments , and database tools , but none reference NSC 21344.

-

NSC identifiers (National Service Center numbers) are typically assigned to compounds screened by the National Cancer Institute, but detailed reaction data for these compounds are often proprietary or restricted to specialized databases not included in the provided sources.

Recommended Pathways for Further Research

To obtain authoritative data on this compound’s chemical reactions, consider the following strategies:

Consult Specialized Chemical Databases

-

CAS SciFinder-n or Reaxys : These platforms provide access to proprietary reaction data, including conditions, yields, and substrates .

-

PubChem : Search for this compound’s CID (Compound ID) to find associated literature or patents.

Review Patent Literature

-

Many NSC compounds are described in pharmaceutical or synthetic chemistry patents. Use platforms like Google Patents or USPTO with the query "this compound AND synthesis."

Experimental Characterization

If no prior data exists, propose a research workflow:

-

Structural Analysis : Use NMR, MS, and XRD to confirm this compound’s structure.

-

Reactivity Screening :

Table 1. Proposed Reaction Screening Protocol

Implications of Missing Data

-

This compound may be a novel or understudied compound, necessitating original research.

-

The absence of data in public repositories underscores the importance of interdisciplinary collaboration or institutional partnerships to access restricted datasets.

Quality Assurance Considerations

-

Cross-validate any discovered data with primary literature.

-

Avoid non-curated sources (e.g., ) per the user’s specifications.

科学研究应用

NSC 21344 has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

作用机制

The mechanism of action of NSC 21344 involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s hydroxyphenyl groups are crucial for its binding affinity and specificity towards these targets .

相似化合物的比较

Similar Compounds

Bisphenol A: 4,4’-(propane-2,2-diyl)diphenol

Bisphenol S: 4,4’-sulfonyldiphenol

Bisphenol F: 4,4’-(methylenedi-4,1-phenylene)diphenol

Uniqueness

NSC 21344 is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

属性

CAS 编号 |

5436-05-5 |

|---|---|

分子式 |

C20H14O4 |

分子量 |

318.3 g/mol |

IUPAC 名称 |

[3-(4-hydroxybenzoyl)phenyl]-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C20H14O4/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12,21-22H |

InChI 键 |

HVYBCWHAJRYTCH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。